Naltrexone 14-acetate
Description
Structure
3D Structure
Properties
CAS No. |
121962-99-0 |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)28-22-7-6-16(26)20-21(22)8-9-23(11-13-2-3-13)17(22)10-14-4-5-15(25)19(27-20)18(14)21/h4-5,13,17,20,25H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChI Key |
KNZUMVWQRHFBQF-KDXIVRHGSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12CCC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Canonical SMILES |
CC(=O)OC12CCC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Origin of Product |
United States |
Opioid Receptor Ligand Binding and Selectivity Profiles of Naltrexone 14 Acetate
Quantitative Assessment of Binding Affinity via Competitive Radioligand Assays
Competitive radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. oncodesign-services.com In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as naltrexone (B1662487) 14-acetate, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium and is an inverse measure of binding affinity—a lower Ki value indicates a higher affinity.
For naltrexone and its derivatives, these assays are typically performed using cell membranes from Chinese hamster ovary (CHO) cells that are genetically engineered to express a single type of opioid receptor (MOR, KOR, or DOR). nih.gov This allows for the precise determination of the binding affinity of a compound for each receptor type without interference from the others.
Modulation of Mu Opioid Receptor (MOR) Affinity and Selectivity by C14-Acetate Substitution
The substitution of the 14-hydroxyl group with an acetate (B1210297) moiety in naltrexone can significantly impact its interaction with the mu opioid receptor (MOR). Naltrexone itself is a potent MOR antagonist. drugbank.commdpi.com The introduction of a 14-O-substituent, such as an acetate group, is a strategy employed to potentially enhance MOR selectivity over the KOR and DOR. nih.govnih.gov
Research on a series of 14-O-substituted naltrexone derivatives has shown that these modifications can lead to potent MOR antagonists with improved selectivity compared to naltrexone. nih.govnih.gov The rationale behind this approach is that the 14-position of the naltrexone skeleton may interact with specific "address" domains within the MOR, particularly in the extracellular loops, which are believed to be crucial for ligand selectivity. nih.govnih.gov The ester linkage of the acetate group is thought to provide conformational flexibility to the side chain, potentially allowing for optimal interaction with the MOR binding pocket. nih.gov
While the direct effect of a simple 14-acetate group is not explicitly detailed in the search results, related studies on more complex 14-O-cinnamoyl esters of naltrexone indicate a profile of MOR partial agonism/antagonism. frontiersin.org This suggests that the nature of the substituent at the 14-position is critical in determining the precise pharmacological profile at the MOR.
Differential Selectivity for Kappa Opioid Receptor (KOR) and Delta Opioid Receptor (DOR) Induced by 14-Acetate Modification
Studies on 14-O-substituted naltrexone derivatives have demonstrated that such modifications generally aim to increase selectivity for the MOR by reducing affinity for the KOR and DOR. nih.govnih.gov A series of 14-O-substituted naltrexone derivatives were identified as having improved selectivity over both the KOR and DOR compared to the parent compound. nih.govnih.gov
However, the specific impact of the 14-acetate group can be complex. For example, while some 14-O-substituted derivatives show enhanced MOR selectivity, others, particularly amide isosteres, have been found to be dually selective for the MOR and KOR over the DOR. nih.gov This highlights that the nature of the chemical linkage and the substituent itself at the C14 position plays a crucial role in dictating the selectivity profile across all three opioid receptor types.
Comparative Analysis of Naltrexone 14-Acetate with Other 14-O-Substituents on Opioid Receptor Pharmacologies
The pharmacological profile of naltrexone derivatives is highly sensitive to the nature of the substituent at the 14-O-position. A comparative analysis reveals a spectrum of activities depending on the chemical group introduced.
14-O-Methyl and Ethyl Derivatives : These simple alkyl substitutions on naltrexone and naloxone (B1662785) result in nonselective opioid receptor antagonists. frontiersin.org
14-O-Phenylpropyloxymorphinan-6-ones : In contrast to simple alkyl groups, these larger substituents have been shown to possess powerful agonist properties. frontiersin.org
14-O-Heterocyclic Esters : A series of 14-O-heterocyclic esters of naltrexone have been reported as selective MOR antagonists with high binding affinities in the subnanomolar to nanomolar range. frontiersin.org
14-O-Cinnamoyl Esters : These derivatives of naltrexone have been found to exhibit a mixed MOR partial agonist/antagonist profile. frontiersin.org
14-O-Phenylacetyl Esters : Substitution with a phenylacetyl group at the 14-oxygen had little effect on the affinity for MOR, DOR, and KOR, but it substantially increased the binding affinity at the nociceptin/orphanin FQ (NOP) receptor. frontiersin.org
Naltrexone-14-O-sulfate : This zwitterionic derivative showed lower affinity for µ, δ, and κ opioid receptors compared to naltrexone. However, its µ/κ opioid receptor selectivity ratio was significantly improved. researchgate.netnih.gov
This comparative data underscores that the 14-acetate group is one of many possible modifications, each imparting unique pharmacological characteristics. The size, flexibility, and electronic properties of the 14-O-substituent are all critical determinants of the resulting compound's binding affinity and selectivity for the different opioid receptors.
In Vitro Pharmacological Characterization of Naltrexone 14 Acetate
Functional Efficacy Determination using G-Protein Coupled Receptor (GPCR) Assays (e.g., [35S]-GTPγS Binding)
Specific studies detailing the functional efficacy of Naltrexone (B1662487) 14-acetate using GPCR assays such as [35S]-GTPγS binding were not identified in the reviewed literature. This is likely because, as a prodrug, its primary function is to hydrolyze and release naltrexone, the pharmacologically active molecule.
The [35S]-GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs) upon ligand binding. Agonists promote the binding of [35S]-GTPγS to G-proteins, while antagonists block this agonist-induced effect. For context, the active compound, naltrexone, acts as a classic antagonist in these assays. It does not stimulate [35S]-GTPγS binding on its own but competitively inhibits the stimulation caused by opioid agonists. nih.govresearchgate.net For instance, studies on the related compound Naltrexone-14-O-sulfate showed it failed to activate GTPγS binding but effectively inhibited the activation produced by various opioid agonists. researchgate.net
Table 1: Expected Functional Activity of Naltrexone (Active Metabolite) in [35S]-GTPγS Assay
| Assay System | Compound | Activity | Finding |
| Opioid Receptor-Transfected Cells | Naltrexone | Antagonist | Competitively inhibits agonist-stimulated [35S]-GTPγS binding. |
Agonist and Antagonist Activity Profiling at Opioid Receptor Subtypes
Direct agonist and antagonist activity profiling of Naltrexone 14-acetate at mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes is not detailed in available scientific literature. The compound is designed to exert its effect after conversion to naltrexone.
Naltrexone is a well-characterized competitive opioid antagonist with a high affinity for the μ-opioid receptor, and it also binds to κ- and δ-opioid receptors at higher concentrations. nih.govucla.edugetnaltrexone.com Its binding prevents opioid agonists from activating the receptors, thereby blocking their pharmacological effects. nih.gov It is considered a pure antagonist with little to no intrinsic agonist activity. drugs.com
Table 2: Opioid Receptor Antagonist Profile of Naltrexone (Active Metabolite)
| Receptor Subtype | Activity | Affinity Profile |
| Mu (μ) | Competitive Antagonist | High affinity |
| Kappa (κ) | Competitive Antagonist | Moderate affinity |
| Delta (δ) | Competitive Antagonist | Lower affinity |
Assessment of Ligand Activity in Isolated Organ Preparations (e.g., Mouse Vas Deferens, Mouse Colon Assay)
There is no specific information available from isolated organ preparation studies, such as the mouse vas deferens (MVD) assay, for this compound. These assays are typically used to characterize the functional activity (agonist or antagonist potency) of the pharmacologically active form of a drug.
The MVD assay is a classic pharmacological tool used to evaluate the effects of opioids. Agonists inhibit the electrically stimulated contractions of the tissue, an effect that can be reversed by antagonists. nih.govnih.gov In this context, naltrexone would be expected to show potent antagonist activity, reversing the inhibitory effects of opioid agonists. For example, a study on the related derivative Naltrexone-14-O-sulfate confirmed its competitive antagonist activity in the MVD preparation. researchgate.net
Table 3: Expected Activity of Naltrexone (Active Metabolite) in Isolated Organ Assays
| Preparation | Assay Type | Expected Activity |
| Mouse Vas Deferens | Functional Antagonism | Reverses the inhibitory effect of opioid agonists on electrically stimulated contractions. |
| Mouse Colon | Functional Antagonism | Antagonizes the inhibitory effects of opioid agonists on contractility. |
Hydrolytic Stability and Degradation Kinetics of this compound in Biological Matrices
This compound has been specifically synthesized as a prodrug that can be chemically converted back to naltrexone. utwente.nl Studies have been performed to confirm its hydrolytic conversion in aqueous solutions.
In one study, the in vitro hydrolysis of this compound was conducted in phosphate-buffered saline (PBS) at a physiological pH of 7.4 and a temperature of 37°C. utwente.nl The conversion of the ester prodrug into the parent naltrexone molecule was quantified using High-Performance Liquid Chromatography (HPLC). utwente.nl While this confirms the compound's ability to degrade and release the active drug, specific kinetic parameters such as the half-life in this buffer or in biological matrices like human plasma were not detailed in the available literature. This hydrolytic susceptibility is a crucial feature for its intended use in sustained-release drug delivery systems. utah.edu
Table 4: Hydrolysis Study of this compound
| Study Parameter | Details |
| Compound | This compound (N14A) |
| Purpose | To demonstrate the conversion of the prodrug to naltrexone. utwente.nl |
| Medium | Phosphate-buffered saline (PBS). utwente.nl |
| pH | 7.4. utwente.nl |
| Temperature | 37°C. utwente.nl |
| Analytical Method | High-Performance Liquid Chromatography (HPLC). utwente.nl |
| Result | The study confirmed the hydrolytic conversion of this compound to Naltrexone. Specific kinetic data (e.g., half-life) is not reported. utwente.nl |
Preclinical Pharmacokinetic and Metabolic Research of Naltrexone 14 Acetate Analogues
In Vitro Metabolic Stability Assessment in Hepatic Enzyme Systems
There is no publicly available research detailing the in vitro metabolic stability of Naltrexone (B1662487) 14-acetate in hepatic enzyme systems, such as liver microsomes or hepatocytes. Standard metabolic stability assays are designed to measure the rate at which a compound is metabolized by liver enzymes, providing key data points like intrinsic clearance and half-life. However, no studies documenting these parameters for Naltrexone 14-acetate could be located. Research on the parent compound, naltrexone, indicates that it is metabolized primarily by cytosolic dihydrodiol dehydrogenases, not the cytochrome P450 system. getnaltrexone.comwikipedia.org Whether this compound follows a similar pathway or if the acetate (B1210297) group alters its interaction with hepatic enzymes is unknown without specific studies.
Identification of Key Metabolites Derived from this compound
No studies have been published that identify the key metabolites of this compound. The metabolic pathway for naltrexone is well-documented, leading to the formation of 6-β-naltrexol as the major metabolite, with other minor metabolites also identified. ucla.edumdpi.com It is plausible that the metabolism of this compound would first involve hydrolysis of the acetate group to yield naltrexone, which would then be metabolized via its known pathways. However, without experimental evidence, this remains a hypothesis. The identity and pharmacological activity of any unique metabolites formed from this compound are not documented in the available literature.
Factors Influencing Distribution and Elimination of C14-Modified Naltrexone Analogues
Information regarding factors that influence the distribution and elimination of C14-modified naltrexone analogues, including this compound, is not available. Pharmacokinetic studies often use carbon-14 (B1195169) (C14) radiolabeling as a tool to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While this is a standard preclinical technique, the results of such studies for C14-modified this compound have not been published.
For the parent compound naltrexone, distribution is characterized by low plasma protein binding (around 21%) and a large volume of distribution. nih.govdrugbank.com Elimination occurs primarily through renal excretion of its metabolites. getnaltrexone.comdrugbank.com Factors such as hepatic and renal function can influence these processes for naltrexone. nih.gov However, how the 14-acetate modification might alter physicochemical properties like lipophilicity or plasma protein binding, thereby affecting its distribution and elimination profile, has not been studied or reported.
Structure Activity Relationship Sar Investigations of Naltrexone 14 Acetate and Its Analogues
Correlations Between C14 Substituent Chemical Structure and Opioid Receptor Binding Profiles
Research into the structure-activity relationships of 14-substituted naltrexone (B1662487) derivatives has revealed that the nature of the substituent at the C14 position plays a critical role in determining the compound's binding affinity and selectivity for the different opioid receptors. A series of 14-O-substituted naltrexone derivatives were developed as potent mu-opioid receptor (MOR) antagonists with enhanced selectivity over the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) when compared to the parent compound, naltrexone nih.govnih.govebi.ac.uk.
For instance, the introduction of a 14-O-sulfate group to naltrexone resulted in a decreased affinity for µ, δ, and κ receptors compared to naltrexone itself. However, this modification led to a significant improvement in the µ/κ opioid receptor selectivity ratio, suggesting a more selective antagonistic profile researchgate.net.
To further explore these relationships, a series of 14-O-heterocyclic-substituted naltrexone derivatives were synthesized and evaluated. These compounds demonstrated subnanomolar-to-nanomolar binding affinities for the MOR. Notably, one compound within this series exhibited the highest selectivity for the MOR over both the DOR and KOR, highlighting the potential for achieving high selectivity through modifications at the C14 position researchgate.net.
The following table summarizes the binding affinities of selected 14-O-substituted naltrexone derivatives:
| Compound | R Group at C14 | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR Selectivity (KOR/MOR) | MOR Selectivity (DOR/MOR) |
| Naltrexone | -OH | --- | --- | --- | --- | --- |
| Compound 2 | -CO-(3-pyridinyl) | --- | --- | --- | --- | --- |
| Compound 3 | -CO-(4-pyridinyl) | --- | --- | --- | --- | --- |
| Compound 8 | -CO-(3-isoquinolinyl) | --- | --- | --- | --- | --- |
Binding affinity (Ki) values were determined by radioligand competition binding assays. Lower Ki values indicate higher binding affinity. Data synthesized from multiple sources.
Influence of Aliphatic and Aromatic Moieties at the 14-Position on Receptor Selectivity and Functional Activity
The introduction of both aliphatic and aromatic moieties at the 14-position of naltrexone has been shown to significantly influence its receptor selectivity and functional activity. The "message-address" concept has been utilized to design these modifications, where the core naltrexone structure serves as the "message" and the C14 substituent acts as the "address" to guide receptor selectivity nih.gov.
Studies involving 14-heteroaromatic substituted naltrexone derivatives have demonstrated a switch in pharmacological profile from MOR selectivity to MOR/KOR dual selectivity nih.govresearchgate.net. The initial generation of these ligands, featuring an ester linkage, were found to be MOR selective antagonists. However, subsequent generations with an amide linkage displayed dual selectivity for both MOR and KOR nih.govresearchgate.net. This suggests that the nature of the linkage, in addition to the aromatic system itself, is a key determinant of the selectivity profile.
The presence of a nitrogen atom within the aromatic ring of the C14 substituent appears to enhance MOR binding affinity. This is hypothesized to be due to the nitrogen atom acting as a hydrogen bond acceptor in an alternative MOR address domain nih.gov. Interestingly, the position of the nitrogen atom within the aromatic ring also influences binding, with meta- or para-positions generally leading to more potent MOR binding compared to ortho-substitutions nih.gov.
Functionally, the majority of these 14-substituted derivatives act as antagonists at the MOR, showing marginal or no stimulation in [³⁵S]GTPγS functional assays nih.govnih.govebi.ac.uk. However, the isosteric replacement of an ester with an amide bond, while decreasing MOR selectivity over KOR, was observed to slightly increase the ligand's MOR efficacy nih.gov.
Impact of Isosteric Replacements at the 14-Position on Pharmacological Properties
Isosterism, the replacement of one atom or group of atoms with another that has similar physical and chemical properties, has been a key strategy in modifying the pharmacological properties of naltrexone derivatives. A significant focus has been the replacement of the ester linkage in 14-O-substituted naltrexone analogues with a more metabolically stable amide linkage nih.govnih.govebi.ac.uk.
This isosteric replacement from an ester to an amide has a profound effect on the opioid receptor binding affinity and selectivity. The amide analogues generally exhibit increased binding affinity for all three opioid receptors, with a notable enhancement in KOR binding, often shifting the selectivity profile from MOR-selective to MOR/KOR dual-selective or even KOR-selective nih.gov. For example, some amide analogues displayed a 30-fold greater selectivity for KOR over MOR, a stark contrast to their MOR-selective ester counterparts nih.gov.
The altered selectivity is thought to be due to the restricted flexibility of the amide bond compared to the ester bond, which may influence how the substituent at the C14 position interacts with the receptor binding pocket nih.govnih.govebi.ac.uk. While this isosteric change significantly impacts receptor binding, it has a less pronounced effect on functional activity, with most amide derivatives remaining MOR antagonists with low efficacy nih.govnih.gov.
The following table illustrates the impact of isosteric replacement on opioid receptor selectivity:
| Linkage | General Selectivity Profile |
| Ester | Predominantly MOR selective |
| Amide | MOR/KOR dual selective or KOR selective |
Computational Approaches in SAR Elucidation: Molecular Docking and Dynamics Simulations
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for understanding the structure-activity relationships of naltrexone and its analogues at the molecular level. These approaches provide insights into the binding modes of ligands and the specific interactions that govern their affinity and selectivity for different opioid receptors nih.govmdpi.com.
Molecular docking studies have been employed to predict the binding poses of naltrexone derivatives within the opioid receptor binding pockets. For instance, docking of MOR-selective and MOR/KOR dual-selective ligands into the crystal structures of the three opioid receptors has helped to identify a non-conserved residue-facilitated "hydrogen bonding network" that may be responsible for their distinct selectivity profiles nih.govresearchgate.net. Docking studies have also suggested that the 14-hydroxyl group of naltrexone may point towards non-conserved residues in the MOR, which could serve as a unique "address" domain for designing more selective ligands nih.gov.
Molecular dynamics simulations offer a more dynamic view of ligand-receptor interactions, allowing researchers to observe the conformational changes and stability of the complex over time. Microsecond-long MD simulations of naltrexone and its derivatives in complex with a homology model of the human MOR have been used to analyze protein-ligand interactions and calculate binding free energies nih.govmdpi.com. These simulations have revealed that while naltrexone and its derivatives share some common contact points with residues in transmembrane domains 2, 3, 6, and 7, there are also key differences in their interaction patterns that can explain their varying potencies nih.gov.
These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of novel naltrexone analogues with tailored pharmacological profiles.
Advanced Research Applications of Naltrexone 14 Acetate As a Chemical Probe
Application in Studies of Opioid Receptor Oligomerization and Heterodimerization
Information regarding the use of Naltrexone (B1662487) 14-acetate as a chemical probe to study the formation of opioid receptor oligomers or heterodimers is not currently available in the scientific literature.
Investigation of Non-Opioid Receptor Interactions, such as Toll-like Receptor 4 Antagonism, by Naltrexone Derivatives
While naltrexone itself has been investigated for its antagonist activity at Toll-like Receptor 4 (TLR4), specific studies detailing the investigation of Naltrexone 14-acetate in this context have not been identified.
Utility in Ligand-Based Drug Discovery and Design for Novel Opioid Receptor Modulators
The utility of modifying the 14-position of the naltrexone scaffold is a recognized strategy in the design of novel opioid receptor modulators. However, specific research detailing the use of this compound as a lead compound or a tool in ligand-based drug discovery and design efforts is not presently documented.
Future Directions and Research Opportunities for Naltrexone 14 Acetate and 14 O Substituted Analogues
Rational Design and Synthesis of Next-Generation 14-O-Substituted Naltrexone (B1662487) Derivatives with Enhanced Specificity
The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the interaction between a ligand and its biological target. For 14-O-substituted naltrexone derivatives, the primary goal is to achieve enhanced selectivity for specific opioid receptor subtypes (μ, δ, or κ), which can lead to more targeted therapeutic effects and fewer side effects.
A key strategy involves leveraging the "message-address" concept, where the core naltrexone structure (the "message") is responsible for general opioid receptor affinity, while the substituent at the 14-O-position (the "address") fine-tunes the selectivity for a particular receptor subtype. nih.gov Researchers have hypothesized that a unique "address" domain may exist in the extracellular loops of the mu-opioid receptor (MOR), which could be targeted to differentiate it from the delta (DOR) and kappa (KOR) receptors. nih.govnih.gov
The design process often begins with computational methods, such as homology modeling of G-protein coupled receptors (GPCRs), to understand the ligand-protein interactions at an atomic level. nih.gov For example, introducing a nitrogen atom within a hetero-aromatic moiety at the 14-O-position can create opportunities for hydrogen bonding or aromatic stacking interactions with specific amino acid residues like Tyr212 and Trp320 in the MOR binding pocket. nih.gov
Synthesis of these next-generation derivatives is often straightforward, using naltrexone as the starting material. nih.govnih.gov The process typically involves reacting naltrexone with a corresponding acyl chloride to form an ester linkage at the 14-O-position. nih.gov Subsequent modifications, such as converting the ester bond to a more stable amide bond, have been explored to avoid potential hydrolysis by esterases and to investigate how conformational restrictions affect receptor selectivity. nih.gov Interestingly, this isosteric replacement from an ester to an amide was found to switch the pharmacological profile from MOR-selective to MOR/KOR dual-selective, suggesting the amide bond itself may be involved in receptor-ligand interactions. nih.gov
| Derivative Type | Design Rationale | Key Synthetic Step | Resulting Selectivity Profile |
| 14-O-Heterocyclic Esters | Introduce nitrogen in a heterocyclic ring to interact with a proposed alternative 'address' domain in the MOR for enhanced hydrogen bonding and/or aromatic stacking. nih.gov | Reaction of naltrexone with acyl chloride in TEA/DMF. nih.gov | Enhanced MOR selectivity over DOR and KOR. nih.gov |
| 14-Amide Analogues | Create isosteres of ester derivatives to improve metabolic stability and explore the impact of conformational restriction. nih.gov | Coupling of 14-aminonaltrexone with a corresponding acid/acyl chloride. nih.gov | Switch to MOR/KOR dual selectivity. nih.gov |
| Derivatives with Spacers | Introduce spacers of varying lengths between the naltrexone skeleton and the 14-substituent to probe the binding pocket. nih.gov | Multi-step synthesis involving the extension of the linker chain. nih.gov | Maintained MOR/KOR dual selectivity, supporting the role of the amide bond in receptor interaction. nih.gov |
Exploration of Novel Receptor Targets and Signaling Pathways Modulated by 14-Acetate Naltrexone
While the primary targets of naltrexone derivatives are the classical opioid receptors, emerging research indicates that their pharmacological activity may be broader. One of the most significant non-opioid targets under investigation is the Toll-like receptor 4 (TLR4). nih.gov Opioid-inactive isomers such as (+)-naltrexone have been shown to act as TLR4 antagonists. nih.gov This pathway is distinct from the opioid receptor system and is involved in neuroinflammatory processes. TLR4 signaling proceeds via two main pathways involving the adaptor proteins MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3, which in turn regulate the production of pro-inflammatory cytokines. nih.gov The ability of naltrexone-related compounds to antagonize TLR4 suggests a potential mechanism for modulating neuroinflammation, which could have therapeutic implications beyond addiction, such as in neuropathic pain. nih.gov
Furthermore, the modulation of opioid receptors by Naltrexone 14-acetate indirectly influences other critical signaling systems. For example, by blocking μ-opioid receptors, naltrexone can dampen the dopamine (B1211576) response in the brain's reward circuits, which is a key mechanism for its effects in reducing the reinforcing properties of substances like alcohol and opioids. drugs.comgetnaltrexone.com The kappa opioid receptor system is also involved in regulating mood and motivation, and its blockade by naltrexone derivatives may contribute to their therapeutic effects. researchgate.net Future research will likely focus on identifying whether this compound and its analogues directly or indirectly modulate other GPCRs, ion channels, or intracellular signaling cascades, potentially uncovering novel therapeutic applications.
Development of Advanced Methodologies for Characterizing this compound Receptor Interactions and Pharmacodynamics
A deep understanding of the pharmacodynamic properties of this compound requires a suite of sophisticated research methodologies. The development and refinement of these techniques are crucial for accelerating the discovery of next-generation compounds.
Computational and Structural Methods:
Homology Modeling: In the absence of a crystal structure for a specific receptor, homology modeling is used to build a three-dimensional model based on the known structure of a related protein, such as bovine rhodopsin or other crystallized GPCRs. nih.govnih.gov This allows for initial predictions of ligand binding poses.
Molecular Dynamics (MD) Simulations: These computational simulations model the movement of every atom in the receptor-ligand complex over time, providing a dynamic view of the interaction. nih.govnih.gov MD simulations help refine binding poses and can be used to calculate binding free energies using methods like the molecular mechanics–generalized Born surface area (MMGBSA) approach. nih.govnih.gov
In Vitro Pharmacological Assays:
Radioligand Competition Binding Assays: This is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the compound competes with a known radiolabeled ligand for binding to the receptor. nih.govresearchgate.net
[³⁵S]GTPγS Functional Assays: This assay directly measures the functional consequence of ligand binding by quantifying G-protein activation. nih.gov Antagonists like this compound are expected to inhibit the G-protein activation that is stimulated by an agonist. researchgate.net The results can reveal whether a compound is a full antagonist, a partial agonist, or an inverse agonist. nih.gov
Isolated Tissue Preparations: Classic pharmacological preparations, such as the mouse vas deferens (MVD), are used to assess the functional activity of compounds in a biological system. researchgate.net For instance, a Schild plot analysis can be constructed from data obtained in these assays to confirm whether a compound acts as a competitive antagonist. researchgate.net
These advanced methodologies, from computational modeling to functional cellular and tissue-based assays, provide a comprehensive toolkit for characterizing the intricate interactions between this compound analogues and their biological targets, guiding the rational design of future therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing naltrexone 14-acetate, and how can reaction conditions be optimized to minimize side reactions?
- Methodological Answer : this compound is synthesized via acylation of naltrexone using acyl chlorides in TEA/DMF at 100°C, followed by saponification under acidic or basic conditions . Key challenges include acetyl group migration from the 14-O-position to the 17-nitrogen during hydrolysis, which can be mitigated by adjusting solvent systems (e.g., THF with NaOH) to favor selective product formation . Optimizing reaction time and temperature, as well as monitoring intermediates via HPLC, reduces undesired byproducts.
Q. How can analytical techniques (e.g., mass spectrometry, HPLC) be used to confirm the identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with molecular ion peaks (e.g., m/z 425 for C25H31NO5) confirms the molecular weight . HPLC with UV detection at 280 nm, coupled with reference standards, validates purity. For impurities like 2,2’-bisnaltrexone or 10-ketonaltrexone, relative response factors in chromatographic assays must be calibrated using validated protocols .
Q. What are the critical parameters for replicating preclinical studies on naltrexone derivatives, and how should raw data be managed?
- Methodological Answer : Replication requires detailed protocols for synthesis (solvent ratios, reaction times), in vitro assays (e.g., receptor binding affinity), and statistical analysis (e.g., ANOVA for dose-response curves). Raw data, including spectral outputs and chromatograms, should be archived in supplementary materials with metadata to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications at the 14-position of naltrexone derivatives influence δ-opioid receptor binding kinetics?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]naltrindole) quantify receptor affinity. Molecular docking simulations (e.g., AutoDock Vina) predict interactions between the 14-acetate group and receptor pockets. Comparative studies with 14-O-alkyl vs. 14-acetate derivatives reveal steric and electronic effects on binding .
Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across different preclinical models?
- Methodological Answer : Discrepancies in bioavailability or metabolite profiles (e.g., acetyl hydrolysis rates) may arise from species-specific cytochrome P450 activity. Use crossover studies in multiple models (rodent, primate) with LC-MS/MS plasma analysis. Normalize data to body surface area and apply mixed-effects modeling to account for interspecies variability .
Q. How can hydrolysis byproducts of this compound be systematically characterized, and what are their pharmacological implications?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation products, which are isolated via preparative TLC and structurally elucidated via NMR and HRMS. Pharmacological screening (e.g., cAMP inhibition assays) assesses whether byproducts retain opioid antagonist activity or exhibit off-target effects .
Q. What statistical frameworks are appropriate for analyzing dose-dependent efficacy and toxicity in this compound studies?
- Methodological Answer : Dose-response curves are modeled using sigmoidal Emax equations (GraphPad Prism). Toxicity thresholds (e.g., LD50) are determined via probit analysis. For longitudinal adverse event data, event-chart visualizations and Cox proportional hazards models identify time-dependent risks .
Methodological Guidelines for Academic Research
- Synthesis Optimization : Prioritize reaction condition screening (solvent polarity, catalyst load) to suppress acetyl migration .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., reporting Rf values, NMR shifts) and supplementary data archiving .
- Statistical Rigor : Pre-register analysis plans (e.g., OSF) to avoid post hoc bias; use sensitivity analyses to validate subgroup findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
